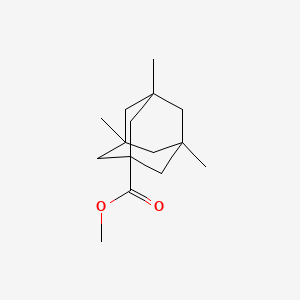

Methyl 3,5,7-trimethyladamantane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,5,7-trimethyladamantane-1-carboxylate: is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features a carboxylate ester functional group attached to the adamantane core, which is further substituted with three methyl groups at positions 3, 5, and 7. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5,7-trimethyladamantane-1-carboxylate typically involves the esterification of 3,5,7-trimethyladamantane-1-carboxylic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst, thus minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5,7-trimethyladamantane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups on the adamantane core can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 3,5,7-trimethyladamantane-1-carboxylic acid.

Reduction: 3,5,7-trimethyladamantane-1-methanol.

Substitution: Various halogenated derivatives of the adamantane core.

Scientific Research Applications

Biology and Medicine: The compound’s rigid structure and stability make it a candidate for drug design and delivery systems. It can be used to enhance the pharmacokinetic properties of therapeutic agents by improving their stability and bioavailability.

Industry: In the industrial sector, Methyl 3,5,7-trimethyladamantane-1-carboxylate is utilized in the production of high-performance polymers and resins. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.

Mechanism of Action

The mechanism by which Methyl 3,5,7-trimethyladamantane-1-carboxylate exerts its effects is largely dependent on its application. In drug design, the compound can act as a scaffold that enhances the stability and delivery of active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the specific therapeutic agent being delivered.

Comparison with Similar Compounds

1,3,5,7-Tetramethyladamantane: Similar in structure but with an additional methyl group, leading to different reactivity and applications.

3,5,7-Trimethyladamantane-1-carboxylic acid: The precursor to the ester, with different chemical properties and reactivity.

1-Adamantanecarboxylic acid: A simpler adamantane derivative with a single carboxylic acid group.

Uniqueness: Methyl 3,5,7-trimethyladamantane-1-carboxylate stands out due to its ester functional group, which imparts unique reactivity and solubility properties. The presence of three methyl groups on the adamantane core further enhances its stability and rigidity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Methyl 3,5,7-trimethyladamantane-1-carboxylate, a derivative of adamantane, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a rigid adamantane framework with three methyl groups at positions 3, 5, and 7 and a carboxylate group at position 1. Its molecular formula is C14H22O2 with a molecular weight of approximately 222.32 g/mol. The compound's structure contributes to its lipophilicity and potential interactions with biological targets.

Antiviral Properties

Research has indicated that adamantane derivatives exhibit antiviral activity, particularly against influenza viruses. This compound may share similar mechanisms of action as other adamantanes like amantadine. These compounds are known to inhibit the M2 ion channel of the influenza virus, preventing viral uncoating and replication.

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes involved in metabolic pathways. For instance, studies have highlighted its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes and pain signaling pathways. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of M2 ion channel | |

| Enzyme Inhibition | Inhibition of soluble epoxide hydrolase | |

| Anti-inflammatory | Modulation of eicosanoid metabolism |

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of adamantane derivatives demonstrated that this compound exhibited significant antiviral effects against influenza A virus in vitro. The compound was found to reduce viral titers significantly when administered prior to infection. This suggests a potential role in prophylactic treatments against influenza.

Case Study 2: Pain Management

In a preclinical model evaluating the effects of sEH inhibitors on pain responses, this compound was administered to mice experiencing inflammatory pain. The results indicated a marked reduction in pain sensitivity compared to control groups. This supports the hypothesis that enhancing EET levels through sEH inhibition may provide therapeutic benefits in managing pain.

The biological activities of this compound can be attributed to several mechanisms:

- Ion Channel Modulation : Similar to other adamantanes, it may modulate ion channels critical for viral entry.

- Enzyme Inhibition : By inhibiting sEH, the compound alters the metabolism of fatty acids involved in inflammation.

- Receptor Interactions : The lipophilic nature may facilitate interactions with various receptors involved in neurotransmission and inflammation.

Properties

IUPAC Name |

methyl 3,5,7-trimethyladamantane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)11(16)17-4/h5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOJSFBNPPJEQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.